molecular formula C26H31N3O B5156501 (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol

(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol

Cat. No.: B5156501
M. Wt: 401.5 g/mol
InChI Key: SPPWLMSZZAZBJU-CLJLJLNGSA-N
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Description

(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl and pyridinyl groups through nucleophilic substitution or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic route.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions could be used to modify the pyridinyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or aryl halides, along with appropriate catalysts, could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol could be investigated for its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol would depend on its specific biological targets. It could interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridinyl and phenyl groups. This structural arrangement could confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c1-28(17-14-24-9-5-6-16-27-24)25-15-18-29(20-26(25)30)19-21-10-12-23(13-11-21)22-7-3-2-4-8-22/h2-13,16,25-26,30H,14-15,17-20H2,1H3/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWLMSZZAZBJU-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CC=N1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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